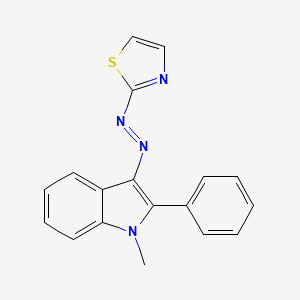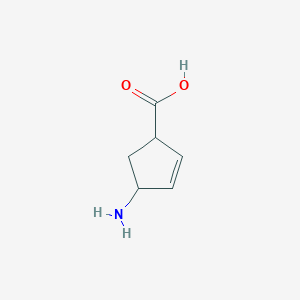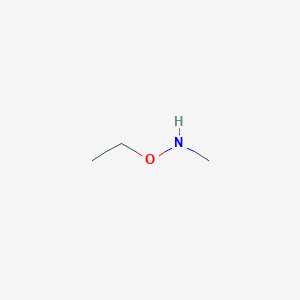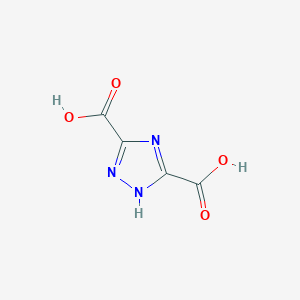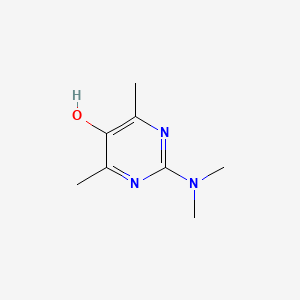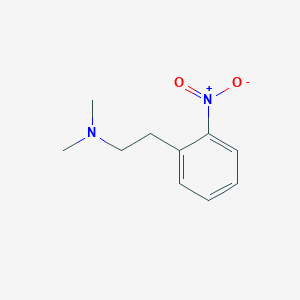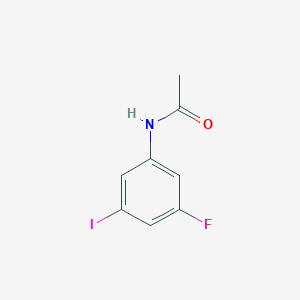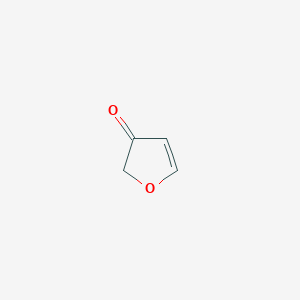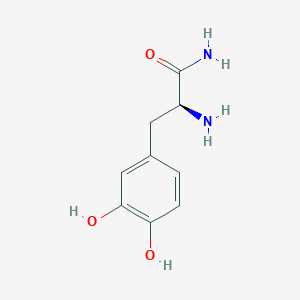
(S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, the enzymatic synthesis of (S)-(-)-3-(3,4-dihydroxyphenyl)lactic acid, a metabolite with a broad spectrum of pharmacological activities, has been described . Another study reported the conversion of 3,4-Dihydroxyphenyl-L-alanine (L-DOPA) into ®- or (S)-3,4-Dihydroxyphenyllactic acid in Escherichia coli by introducing specific enzymes .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- This compound is involved in the synthesis of various novel chemical entities. For example, it has been used in the synthesis of β-(3,4-dihydroxyphenyl)-α-hydrox-N-[(R)-(3-phenyl-1-ethyloxyformyl)propyl]propanamide, a complex organic compound with potential applications in chemical research and drug development (Zheng Xiao-hui, 2008).
Anticonvulsant Studies
- N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, derived from similar structures, have been studied for their anticonvulsant effects. These studies are significant in the context of developing new therapeutic agents for epilepsy and other seizure-related disorders (A. Idris et al., 2011).
Antimicrobial Activity
- Derivatives of 2-(6-methoxy-2-naphthyl)propionamide, a compound structurally related to (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, have shown significant antibacterial and antifungal activities. This suggests potential for the development of new antimicrobial agents (M. Helal et al., 2013).
Anticancer Activity
- Novel antioxidants, structurally similar to (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, have shown effectiveness in killing cancer cells without affecting normal tissues. This indicates its potential application in cancer treatment (Anna Kovalchuk et al., 2013).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5/h1-2,4,6,12-13H,3,10H2,(H2,11,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJUCNAHCVBRU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)N)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



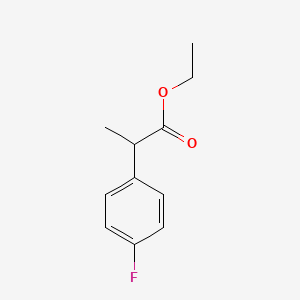
![methyl N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate](/img/structure/B3189672.png)

![1-(3-Aminobenzo[B]thiophen-2-YL)ethanone](/img/structure/B3189686.png)
![Diethyl [4-(dimethylamino)benzylidene]malonate](/img/structure/B3189698.png)
